molecular formula C7H10O B074047 2,3-Dimethyl-2-cyclopenten-1-one CAS No. 1121-05-7

2,3-Dimethyl-2-cyclopenten-1-one

Cat. No.: B074047
CAS No.: 1121-05-7
M. Wt: 110.15 g/mol
InChI Key: UZLQSPYGTUMKGS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-cyclopenten-1-one: is an organic compound with the molecular formula C7H10O . It is a cyclic ketone characterized by a five-membered ring with two methyl groups attached at the 2 and 3 positions and a carbonyl group at the 1 position. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

2,3-Dimethyl-2-cyclopenten-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Safety and Hazards

Safety data sheets advise avoiding inhalation of vapor or mist of 2,3-Dimethyl-2-cyclopenten-1-one . It is also recommended to keep the compound away from sources of ignition and to take measures to prevent the build-up of electrostatic charge . In case of skin contact, it is advised to wash off with soap and plenty of water .

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-2-cyclopenten-1-one is other molecules, as it functions as a Lewis acid catalyst . This means it can accept electron pairs from other molecules, leading to the formation of new bonds .

Mode of Action

As a Lewis acid catalyst, this compound interacts with its targets by accepting electron pairs. This interaction leads to the formation of new bonds, which can result in significant changes in the molecular structure of the target .

Biochemical Pathways

It’s known that this compound can participate in a variety of addition reactions, including conjugate addition of organocopper nucleophiles, michael reaction with silyl enol ethers, and siloxanes, diels-alder cycloadditions, and phosphoniosilylations .

Pharmacokinetics

Its physical properties such as boiling point (80 °c/10 mmhg), density (0968 g/mL at 25 °C), and refractive index (n20/D 149) have been documented

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific molecules it interacts with. By accepting electron pairs and forming new bonds, it can significantly alter the structure and function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity as a Lewis acid catalyst may be affected by the pH of the environment. Moreover, its physical properties such as boiling point and density suggest that it may be sensitive to changes in temperature and pressure .

Biochemical Analysis

Biochemical Properties

2,3-Dimethyl-2-cyclopenten-1-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in nucleophilic conjugate addition reactions, which are typical for α-β unsaturated ketones . These interactions are essential for the compound’s reactivity and its role in various biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and enzyme activity . These effects are crucial for understanding the compound’s role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s structure allows it to participate in various chemical reactions, including the Diels-Alder reaction, which is significant for its biochemical activity . These interactions at the molecular level are essential for its function in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may vary depending on the experimental conditions . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects for the compound’s activity, and exceeding these thresholds can result in significant changes in cellular function . These dosage effects are important for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in these pathways can influence metabolic flux and metabolite levels, which are crucial for its biochemical activity . Understanding these metabolic pathways is important for elucidating the compound’s function in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can influence the compound’s localization and accumulation, which are important for its function in biochemical pathways . Understanding these transport and distribution mechanisms is crucial for its application in biochemical research.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and its role in cellular biochemistry . Understanding these subcellular localization mechanisms is essential for elucidating the compound’s function in biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-2-cyclopenten-1-one can be synthesized through several methods. One common approach involves the cyclization of 2,3-dimethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the cyclopentenone ring.

Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with acrolein in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds through a Diels-Alder cycloaddition, followed by dehydration to yield the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 2,3-dimethyl-2-cyclopenten-1-ol. This process involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-cyclopenten-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the carbonyl oxygen. Reagents such as Grignard reagents or organolithium compounds are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted cyclopentenones

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-cyclopenten-1-one
  • 3-Methyl-2-cyclopenten-1-one
  • 2-Cyclopenten-1-one

Uniqueness

2,3-Dimethyl-2-cyclopenten-1-one is unique due to the presence of two methyl groups at the 2 and 3 positions, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentenones and contributes to its specific applications in synthesis and industry.

Properties

IUPAC Name

2,3-dimethylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLQSPYGTUMKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149901
Record name 2-Cyclopenten-1-one, 2,3-dimethyl-
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Aldrich MSDS]
Record name 2-Cyclopenten-1-one, 2,3-dimethyl-
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CAS No.

1121-05-7
Record name 2,3-Dimethyl-2-cyclopenten-1-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1121-05-7
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Record name 2,3-Dimethyl-2-cyclopentenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 2,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHYL-2-CYCLOPENTENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6A4YU4DWN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-Dimethyl-2-cyclopenten-1-one in the context of zeolite-catalyzed methanol-to-hydrocarbon (MTH) conversion?

A: In the MTH process, this compound is identified as a coke species that can impact catalyst performance. Research indicates that it forms during the reaction and strongly adsorbs onto Brønsted acid sites within zeolite catalysts like H-ZSM-5. [] This adsorption can block these active sites, hindering their availability for the desired MTH reactions and ultimately contributing to catalyst deactivation. []

Q2: How does the presence of this compound affect product selectivity in the MTH reaction?

A: While primarily contributing to coke formation and catalyst deactivation, this compound has also been shown to slightly promote the aromatic-based catalytic cycle within the MTH reaction. [] This promotion leads to a minor increase in ethylene selectivity. []

Q3: Beyond MTH reactions, in what other contexts is this compound relevant?

A: this compound is a significant component of bio-oil, a promising renewable energy source. It has been identified as a product of the pyrolysis of various biomass sources, including Cogongrass [] and hemicellulose. [] In the pyrolysis of reject pulp using a Ni/NZA catalyst, this compound constituted a notable 5.5% of the obtained bio-oil composition. []

Q4: What role does this compound play in the catalytic reforming of poly(3-hydroxybutyrate) (PHB)?

A: this compound acts as a key intermediate in the multi-step conversion of PHB, a biopolymer, into hydrocarbon fuels. [] It forms through the ketonization of crotonic acid, another crucial intermediate in this process. Subsequently, this compound, along with propylene, participates in further reactions that ultimately yield aromatic compounds within the hydrocarbon oil product. []

Q5: Can you elaborate on the analytical techniques used to identify and quantify this compound in these different research areas?

A: Across the studies mentioned, Gas Chromatography coupled with Mass Spectrometry (GC-MS) emerges as the primary analytical method for identifying and quantifying this compound. [, , , , , ] This technique allows for the separation and identification of individual compounds within complex mixtures like bio-oil or the products of catalytic reactions, enabling researchers to accurately assess the presence and concentration of this compound.

Q6: Are there alternative uses for this compound outside of fuel production?

A: Yes, this compound also contributes to the aroma profile of certain products. Research indicates its presence in dry-cured meat products, specifically those made from Pulawska and Zlotnicka Spotted pig breeds. [] This suggests that this compound, along with other volatile compounds, plays a role in shaping the sensory characteristics of these food products. []

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